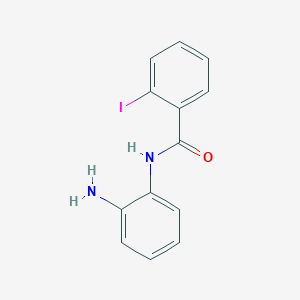

N-(2-aminophenyl)-2-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-aminophenyl)-2-iodobenzamide” is a derivative of N-(2-aminophenyl)benzamide . It is a compound that has been synthesized for potential inhibition of Histone Deacetylases (HDACs) and associated anticancer activity .

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-iodobenzamide involves various chemical techniques . For instance, a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Molecular Structure Analysis

The molecular structure of N-(2-aminophenyl)-2-iodobenzamide can be characterized by different spectroscopic techniques such as 1H, 13C NMR, and LC-MS . The structure was confirmed by X-ray diffraction (XRD) studies .Chemical Reactions Analysis

The chemical reactions involving N-(2-aminophenyl)-2-iodobenzamide are complex and involve various steps . For instance, the [4+2]-cycloaddition of 2-aminophenyl enones with cyclic N-sulfimines has been employed in the synthesis of related compounds .Applications De Recherche Scientifique

- Synthesis Method : Researchers have successfully developed an efficient method for synthesizing secondary amides using easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate . Notably, the leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds relevance in pharmaceutical applications.

- Sensing Applications : Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases (e.g., fluoride or cyanide anions). These interactions make them valuable for sensing applications .

Medicinal Chemistry and Drug Development

Boronic Acid Chemistry

Mécanisme D'action

Target of Action

N-(2-aminophenyl)-2-iodobenzamide primarily targets Histone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .

Mode of Action

N-(2-aminophenyl)-2-iodobenzamide acts as an inhibitor of HDAC . By inhibiting HDAC, it prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA structure. This alteration can affect gene expression, potentially leading to the suppression of tumor growth .

Biochemical Pathways

The compound’s action affects the histone acetylation-deacetylation pathway . This pathway plays a key role in the regulation of gene expression. By inhibiting HDAC, N-(2-aminophenyl)-2-iodobenzamide can alter the expression of genes involved in cell proliferation and survival, potentially leading to the inhibition of tumor growth .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and distribution

Result of Action

The inhibition of HDAC by N-(2-aminophenyl)-2-iodobenzamide can lead to changes in gene expression that result in the suppression of tumor growth . This makes it a potential candidate for the development of anticancer therapeutics .

Orientations Futures

The future directions in the research of N-(2-aminophenyl)-2-iodobenzamide and its derivatives involve the design of new derivatives that could be successful agents in view of safety and efficacy to enhance life quality . The focus is on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework .

Propriétés

IUPAC Name |

N-(2-aminophenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZZIJSRFOGCAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminophenyl)-2-iodobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![3-[5-Bromo-2-(difluoromethoxy)phenyl]-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]propan-1-one hydrochloride](/img/structure/B2376107.png)

![N-(4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2376112.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2376117.png)

![N-(2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2376118.png)

![7-methyl-3-(4-phenethylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2376119.png)

![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2376121.png)

![3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2376124.png)

![3-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2376128.png)